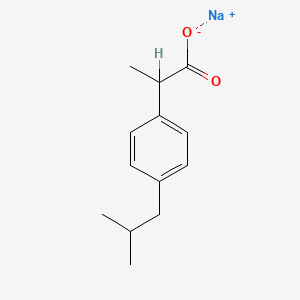

Raloxifene-d4-4'-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

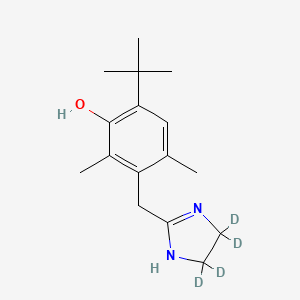

Raloxifene-d4-4’-glucuronide: is a deuterated form of raloxifene-4’-glucuronide, which is a metabolite of raloxifene. Raloxifene is a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women . The deuterated form, raloxifene-d4-4’-glucuronide, is often used in scientific research to study the pharmacokinetics and metabolism of raloxifene.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of raloxifene-d4-4’-glucuronide can be achieved through microbial bioconversion. The microorganism Streptomyces sp NRRL 21489 is used to convert raloxifene into its glucuronidated forms . The biotransformation process involves tank fermentation, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .

Industrial Production Methods: : While chemical routes exist for synthesizing mono-glucuronides of raloxifene, they are not sufficient for large-scale production. The microbial process using Streptomyces sp NRRL 21489 is scalable and has been successfully used to produce the required glucuronidated compounds for clinical trials .

Chemical Reactions Analysis

Types of Reactions: : Raloxifene-d4-4’-glucuronide primarily undergoes glucuronidation, a process where glucuronic acid is added to the compound.

Common Reagents and Conditions: : The glucuronidation reaction typically involves the use of uridine diphosphate-glucuronic acid (UDPGA) as a co-substrate and UGT enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Major Products: : The major product of the glucuronidation reaction is raloxifene-d4-4’-glucuronide itself. This compound is a stable metabolite and is used in various pharmacokinetic studies .

Scientific Research Applications

Chemistry: : Raloxifene-d4-4’-glucuronide is used as a reference standard in analytical chemistry to study the metabolism of raloxifene. It helps in understanding the pharmacokinetics and bioavailability of raloxifene in the human body .

Biology: : In biological research, this compound is used to study the role of UGT enzymes in drug metabolism. It helps in identifying genetic polymorphisms that affect the metabolism of raloxifene .

Medicine: : Raloxifene-d4-4’-glucuronide is used in clinical studies to monitor the levels of raloxifene and its metabolites in patients undergoing treatment for osteoporosis and breast cancer .

Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quantification of raloxifene and its metabolites in biological samples .

Mechanism of Action

Raloxifene-d4-4’-glucuronide exerts its effects by binding to estrogen receptors. As a selective estrogen receptor modulator, it acts as an estrogen agonist in bone and liver tissues, increasing bone mineral density and reducing levels of low-density lipoprotein cholesterol . In breast and uterine tissues, it acts as an estrogen antagonist, thereby reducing the risk of breast cancer . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Raloxifene-6-glucuronide: Another metabolite of raloxifene, formed through glucuronidation at a different position on the molecule.

Raloxifene-27-glucuronide: A less common metabolite of raloxifene, also formed through glucuronidation.

Uniqueness: : Raloxifene-d4-4’-glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry .

Properties

CAS No. |

1279033-52-1 |

|---|---|

Molecular Formula |

C34H31NO10SD4 |

Molecular Weight |

653.75 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

182507-22-8 (unlabelled) |

Synonyms |

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid |

tag |

Raloxifene Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)